2-((2-Cyclohexylethyl)amino)adenosine
2-((2-Cyclohexylethyl)amino)adenosine
Brand Name:
Vulcanchem
CAS No.:
124498-52-8
VCID:
VC20857368
InChI:
InChI=1S/C18H28N6O4/c19-15-12-16(23-18(22-15)20-7-6-10-4-2-1-3-5-10)24(9-21-12)17-14(27)13(26)11(8-25)28-17/h9-11,13-14,17,25-27H,1-8H2,(H3,19,20,22,23)/t11-,13-,14-,17-/m1/s1
SMILES:
C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Molecular Formula:
C18H28N6O4
Molecular Weight:
392.5 g/mol
2-((2-Cyclohexylethyl)amino)adenosine
CAS No.: 124498-52-8
Cat. No.: VC20857368
Molecular Formula: C18H28N6O4
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124498-52-8 |
|---|---|
| Molecular Formula | C18H28N6O4 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C18H28N6O4/c19-15-12-16(23-18(22-15)20-7-6-10-4-2-1-3-5-10)24(9-21-12)17-14(27)13(26)11(8-25)28-17/h9-11,13-14,17,25-27H,1-8H2,(H3,19,20,22,23)/t11-,13-,14-,17-/m1/s1 |
| Standard InChI Key | KVFIFVMFYLZJBZ-LSCFUAHRSA-N |
| Isomeric SMILES | C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
| SMILES | C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
| Canonical SMILES | C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator